

# Difference between (R) and (S)-2-chloro-1-phenylethanol

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## Compound of Interest

Compound Name: (S)-(+)-2-Chloro-1-phenylethanol

CAS No.: 56751-12-3; 70111-05-6

Cat. No.: B2905927

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## Technical Guide: (R) vs. (S)-2-Chloro-1-Phenylethanol

Strategic Synthesis, Analysis, and Pharmaceutical Application

### Executive Summary

2-Chloro-1-phenylethanol (CAS: 1674-30-2) is a critical chiral halohydrin intermediate in the synthesis of adrenergic

-blockers, azole antifungals, and imidazothiazole immunomodulators.[1] The distinction between its (R) and (S) enantiomers is not merely structural but functional, dictating the pharmacological profile of the final drug substance.

This guide provides a definitive analysis of the divergence between these enantiomers, focusing on Asymmetric Transfer Hydrogenation (ATH) for their production and their specific downstream utility in drug development.

## Part 1: Stereochemical & Physical Differentiation

While the two enantiomers share identical boiling points and solubilities in achiral environments, they are distinguished by their interaction with polarized light and chiral biological systems.

### Physical Properties & Configuration

The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules at the C1 position.[1]

Property	(S)-2-Chloro-1-phenylethanol	(R)-2-Chloro-1-phenylethanol
CAS Number	70111-05-6	56751-12-3
Optical Rotation ( )	(+) +47° ( , cyclohexane)	(-) -48° ( , cyclohexane)
CIP Priority (C1)	1: -OH, 2: -CH Cl, 3: -Ph, 4: -H	1: -OH, 2: -CH Cl, 3: -Ph, 4: -H
Configuration	Counter-Clockwise (S)	Clockwise (R)
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid
Density	~1.19 g/mL	~1.19 g/mL

*Note on Stability: Both enantiomers are prone to spontaneous cyclization to styrene oxide in the presence of strong bases. Storage at 2–8°C under inert gas is required to prevent racemization or degradation.*

## Part 2: Synthetic Divergence (The "How")

The production of high-enantiomeric excess (ee) material relies on Asymmetric Transfer Hydrogenation (ATH). This method is superior to classical resolution due to its 100% theoretical yield (vs. 50% for resolution).

## The Noyori Protocol (Chemical Catalysis)

The direction of chirality is controlled solely by the diamine ligand in the Ruthenium catalyst.

- (S,S)-TsDPEN Ligand

yields (S)-Alcohol

- (R,R)-TsDPEN Ligand

yields (R)-Alcohol

## Experimental Protocol: Synthesis of (S)-2-Chloro-1-phenylethanol

Objective: Enantioselective reduction of 2-chloroacetophenone.

Reagents:

- Substrate: 2-Chloroacetophenone (1.0 eq)
- Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)
- Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mixture)
- Solvent: Dichloromethane (DCM) or Methanol

Step-by-Step Methodology:

- Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst in degassed DCM. Stir for 10 minutes under Argon to ensure active species formation.
- Substrate Addition: Add 2-chloroacetophenone to the catalyst solution.
- Initiation: Slowly add the HCOOH/Et

N mixture (3.0 eq) via syringe pump to control exotherm.

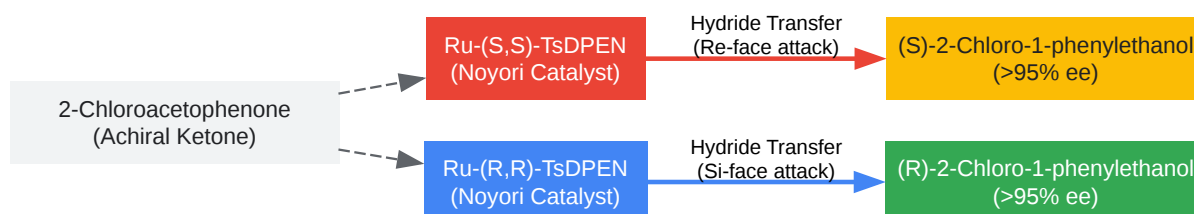
- Reaction: Stir at 25°C for 12–24 hours.
  - Self-Validating Check: Monitor via TLC (Hexane/EtOAc 8:1). The ketone spot ( ) must disappear; the alcohol spot ( ) will appear.
- Quenching: Dilute with water and extract with DCM ( ).
- Purification: Wash combined organics with saturated NaHCO<sub>3</sub> (to remove formic acid), then brine. Dry over Na<sub>2</sub>SO<sub>4</sub>. Concentrate in vacuo.
- Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).

## Biocatalytic Alternatives

For "Green Chemistry" applications, specific enzymes offer high selectivity:

- For (S)-Enantiomer: Rhodococcus sp. or Candida tenuis Xylose Reductase.
- For (R)-Enantiomer: Geotrichum candidum or engineered ADHs (Anti-Prelog enzymes).

## Visualizing the Synthetic Pathway



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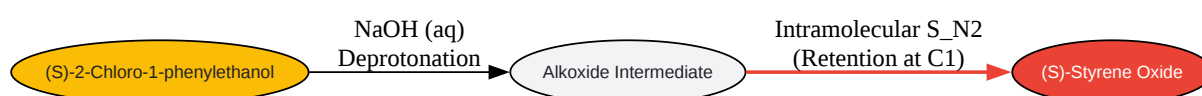
Figure 1: Divergent synthesis of enantiomers using chiral Ruthenium catalysts.

## Part 3: The Gateway Reaction (Cyclization)

The most critical application of 2-chloro-1-phenylethanol is its conversion to Styrene Oxide. This reaction proceeds via an intramolecular Williamson ether synthesis.

**Mechanism & Stereochemistry:** The reaction involves base-mediated deprotonation of the alcohol, followed by intramolecular nucleophilic attack of the alkoxide on the C2 carbon (displacing chloride).

- Stereochemical Outcome: Because the C-O bond at the chiral center (C1) is not broken, the absolute configuration is Retained.
  - (S)-2-Chloro-1-phenylethanol  
(S)-Styrene Oxide
  - (R)-2-Chloro-1-phenylethanol  
(R)-Styrene Oxide



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Figure 2: Base-mediated cyclization mechanism retaining stereochemistry.

## Part 4: Pharmaceutical Implications (The "Why")

The choice between (R) and (S) determines the pharmacological activity of the final drug. This is the "Eutomer" (active) vs. "Distomer" (inactive/toxic) principle.

### (S)-Enantiomer Applications

The (S)-pathway is primarily associated with the synthesis of Levamisole and specific

-blockers.[\[1\]](#)

- Levamisole: An immunomodulator and anthelmintic. The synthesis involves the cyclization of (S)-2-chloro-1-phenylethanol derivatives.
- Atomoxetine (Strattera): While often synthesized via 3-aryloxy-3-phenylpropylamines, routes using (S)-styrene oxide (derived from the (S)-chlorohydrin) allow for the establishment of the benzylic chiral center.[\[1\]](#)

## (R)-Enantiomer Applications

The (R)-pathway is crucial for

-Adrenergic Agonists.[\[1\]](#)

- Denopamine: A  $\alpha_1$ -receptor agonist used in treating heart failure. The (R)-configuration is essential for receptor binding affinity.
- Salmeterol/Sotalol Precursors: Many ethanolamine-class drugs require the (R)-alcohol configuration to mimic the natural stereochemistry of epinephrine (which is (R)-(-)-epinephrine).[\[1\]](#)

## Summary of Drug Lineage

Precursor Enantiomer	Key Intermediate	Final Pharmaceutical Target	Therapeutic Class
(S)-(+)	(S)-Styrene Oxide	Levamisole	Anthelmintic / Immunomodulator
(S)-(+)	(S)-Styrene Oxide	(S)-Fluoxetine	SSRI (Chiral Switch)
(R)-(-)	(R)-Styrene Oxide	Denopamine	-Agonist (Cardiotonic)
(R)-(-)	(R)-Styrene Oxide	Isoproterenol	Non-selective -Agonist

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## Sources

- [1. 2-Chloro-1-phenylethanol, \(+\)- | C<sub>8</sub>H<sub>9</sub>ClO | CID 643323 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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